molecular formula C9H13ClO3 B2406862 Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 2416218-79-4

Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B2406862
CAS No.: 2416218-79-4
M. Wt: 204.65
InChI Key: LAIZJMBDBAKCOZ-BQBZGAKWSA-N
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Description

Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C9H13ClO3 and its molecular weight is 204.65. The purity is usually 95%.
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Properties

IUPAC Name

methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO3/c1-9(2)6(5(11)4-10)7(9)8(12)13-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIZJMBDBAKCOZ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic compound with the molecular formula C9H13ClO3 and a molecular weight of 204.65 g/mol. Its unique structural features, including a cyclopropane ring and a chloroacetyl group, suggest potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H13ClO3
  • Molecular Weight : 204.65 g/mol
  • Purity : Typically 95%.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionPotential inhibition of COX enzymes
AntimicrobialEfficacy against gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of several cyclopropane derivatives. The results indicated that compounds with similar structural motifs to this compound were effective inhibitors of COX-2 activity in vitro, suggesting potential applications in anti-inflammatory therapies .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various methyl esters derived from cyclopropane carboxylic acids, researchers found that some demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. While specific data on this compound is sparse, its structural similarities to known active compounds suggest it may exhibit similar properties .

Case Study 3: Cytotoxicity in Cancer Cells

Research focusing on the cytotoxic effects of cyclopropane derivatives revealed that certain compounds could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death. This raises the possibility that this compound might possess similar anticancer properties .

Scientific Research Applications

Medicinal Chemistry

Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate is being explored for its potential therapeutic effects. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that compounds with similar frameworks exhibit significant biological activities, including anticancer properties. For instance, compounds derived from cyclopropane structures have been noted for their efficacy against various cancer cell lines, suggesting that this compound may warrant further investigation in this domain .

Agrochemical Applications

The compound's structural features also position it as a potential candidate for use in agrochemicals. Research has shown that derivatives of cyclopropanecarboxylic acids can serve as precursors for the synthesis of insecticides and herbicides. Specifically, compounds with chloroacetyl groups are often associated with increased insecticidal activity. The synthesis of this compound could lead to the development of novel agrochemical agents that are more effective and environmentally friendly compared to traditional pesticides .

Synthesis of Novel Compounds

This compound can be utilized as an intermediate in the synthesis of various novel compounds. The cyclopropane moiety is particularly valuable in organic synthesis due to its ability to undergo ring-opening reactions and other transformations. This characteristic allows researchers to create a variety of derivatives that may possess unique properties or enhanced biological activities .

Case Study 1: Anticancer Activity

A study conducted on structurally related compounds demonstrated significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines. This highlights the potential of this compound as a lead compound in developing new anticancer therapies .

Case Study 2: Insecticidal Properties

Research into the insecticidal properties of cyclopropanecarboxylic acid derivatives has shown promising results in pest control applications. The synthesis of this compound could lead to the development of new pyrethroid insecticides that are more effective against agricultural pests while minimizing environmental impact .

Preparation Methods

Structural and Stereochemical Considerations

The compound’s structure comprises a cyclopropane ring with two methyl groups at the 2-position, a methyl ester at the 1-position, and a chloroacetyl group (-CO-CH2-Cl) at the 3-position. The (1R,3S) configuration imposes specific spatial constraints that influence both synthetic routes and reactivity. Stereochemical integrity is critical for applications in asymmetric synthesis or biological studies, necessitating methods that either start from chiral precursors or employ stereoselective reactions.

Primary Synthetic Routes

Direct Acylation of Cyclopropane Carboxylic Acid Derivatives

A widely cited method involves the acylation of 2,2-dimethylcyclopropanecarboxylic acid or its esters. The protocol typically proceeds as follows:

  • Esterification : The carboxylic acid is first converted to its methyl ester using methanol under acidic or basic conditions. For example, treatment with thionyl chloride (SOCl2) followed by methanol yields methyl 2,2-dimethylcyclopropane-1-carboxylate.
  • Acylation at Position 3 : The esterified cyclopropane is reacted with chloroacetyl chloride in the presence of a base such as triethylamine (Et3N). The base neutralizes HCl generated during the reaction, driving the acylation to completion:
    $$
    \text{Methyl 2,2-dimethylcyclopropane-1-carboxylate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl}
    $$
    Key conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and room temperature to prevent ring-opening side reactions.
Challenges and Optimizations
  • Ring Stability : The cyclopropane ring is prone to opening under acidic or high-temperature conditions. Strict control of reaction pH and temperature is essential.
  • Stereochemical Control : Starting from racemic or non-chiral precursors may require chiral resolution techniques or asymmetric catalysis to isolate the (1R,3S) enantiomer.

Cyclopropanation via Carbene Insertion

An alternative approach constructs the cyclopropane ring de novo while introducing functional groups. This method utilizes a [2+1] cycloaddition between a diene and a carbene precursor:

  • Carbene Generation : Dichloromethane or diazo compounds (e.g., diazomethane) generate methylene carbenes under catalytic conditions (e.g., Cu or Rh complexes).
  • Cycloaddition : The carbene reacts with a substituted alkene (e.g., methyl acrylate derivatives) to form the cyclopropane ring. For example:
    $$
    \text{CH}2=\text{C(COOMe)}2 + \text{:CH}_2 \rightarrow \text{Cyclopropane Intermediate}
    $$
  • Post-Functionalization : The intermediate is functionalized at position 3 via chlorination and acylation steps. Chloroacetyl groups are introduced using ClCH2COCl under controlled conditions.
Advantages
  • Modularity : Allows incorporation of substituents during ring formation.
  • Stereoselectivity : Metal catalysts (e.g., chiral Rh complexes) can induce asymmetric cyclopropanation, directly yielding the (1R,3S) configuration.

Patent-Based Methodologies

Dehydrohalogenation and Acylation (CN102060694A)

A patent describing the synthesis of related cyclopropane derivatives highlights a two-step process applicable to the target compound:

  • Dehydrohalogenation : A cyclopropane precursor with a dichlorovinyl group undergoes base-mediated elimination (e.g., KOtBu) to form a chloroethynyl intermediate.
  • Acylation : The intermediate is treated with chloroacetyl chloride to install the desired group.

Reaction Conditions and Parameters

Solvent and Temperature Effects

Parameter Optimal Range Purpose
Solvent DCM, THF, EtOAc Dissolves reactants, inert to reaction
Temperature 0°C to 25°C Prevents cyclopropane ring opening
Reaction Time 4–12 hours Balances completion and side reactions

Base Selection

Base Advantages Drawbacks
Triethylamine Mild, volatile Limited solubility in polar solvents
Potassium tert-butoxide Strong deprotonation Risk of ring-opening
Pyridine Acts as both base and catalyst Slower reaction kinetics

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Removal of acidic byproducts (e.g., HCl) using aqueous NaHCO3.
  • Column Chromatography : Silica gel with hexane/ethyl acetate eluents isolates the target compound.
  • Recrystallization : Yields high-purity crystals, as described in patent CN102060694A for analogous compounds.

Characterization via NMR (1H, 13C), IR, and mass spectrometry confirms structure and stereochemistry. For example, the (1R,3S) configuration produces distinct coupling constants in 1H NMR spectra.

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability
Direct Acylation 60–75 Moderate High
Cyclopropanation 40–55 High Moderate
Patent-Based (CN102060694A) 70–85 Low High

Industrial and Research Applications

The compound’s dual functionality (ester and chloroacetyl groups) enables diverse transformations:

  • Pharmaceutical Intermediates : Serves as a precursor to bioactive molecules with cyclopropane motifs.
  • Agrochemicals : Modifications at the chloroacetyl group yield pesticides or herbicides.
  • Materials Science : Incorporation into polymers enhances thermal stability.

Q & A

Basic: What are the optimal synthetic routes for achieving high enantiomeric purity of Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate?

Answer:
The synthesis of this chiral cyclopropane derivative requires precise control over stereochemistry. Key methods include:

  • Asymmetric cyclopropanation : Using diazo compounds (e.g., dimethyl diazomalonate) with chiral catalysts like Rh(II) carboxylates to form the strained cyclopropane ring while maintaining the (1R,3S) configuration .
  • Post-functionalization : Introducing the 2-chloroacetyl group via nucleophilic acyl substitution, ensuring minimal racemization by employing mild bases (e.g., DMAP) and low temperatures .
  • Chiral resolution : If racemic mixtures form, techniques like chiral HPLC (e.g., using a Chiralpak IA column) or enzymatic kinetic resolution can isolate the desired enantiomer .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural validation involves:

  • X-ray crystallography : Single-crystal diffraction data refined using SHELXL provides absolute stereochemistry. For example, unit cell parameters (e.g., monoclinic space group C2C2, a=34.736a = 34.736 Å, b=17.729b = 17.729 Å) confirm bond angles and chiral centers .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR assignments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, chloroacetyl carbonyl at δ 170–175 ppm) correlate with predicted diastereotopic splitting patterns .

Advanced: What mechanistic insights explain the reactivity of the 2-chloroacetyl group in nucleophilic environments?

Answer:
The 2-chloroacetyl moiety acts as an electrophilic site due to:

  • Polarized C-Cl bond : The electron-withdrawing chlorine increases carbonyl electrophilicity, facilitating nucleophilic attack by thiols or amines (e.g., in protein binding studies).
  • Steric effects : The cyclopropane’s rigidity may hinder access to the chloroacetyl group, requiring kinetic studies to quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for substitution reactions, guiding synthetic modifications .

Advanced: How does the cyclopropane ring’s strain influence the compound’s stability and bioactivity?

Answer:

  • Thermodynamic instability : The 60° bond angles in the cyclopropane ring create ring strain (~27 kcal/mol), enhancing reactivity. Degradation pathways (e.g., ring-opening under acidic conditions) can be monitored via HPLC-MS .
  • Biological implications : Strain may facilitate target binding by inducing conformational changes in enzymes or receptors. Comparative studies with non-cyclopropane analogs show reduced activity, underscoring the ring’s role .

Basic: What analytical techniques are critical for assessing enantiomeric purity?

Answer:

  • Chiral HPLC : Using polysaccharide-based columns (Chiralpak AD-H) with hexane:isopropanol gradients to resolve enantiomers (retention times: ~12 min for (1R,3S) vs. ~14 min for (1S,3R)) .
  • Polarimetry : Specific optical rotation ([α]D25[\alpha]_D^{25} = +45° to +50°) confirms enantiomeric excess (ee >98%) .
  • Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints by correlating IR spectra with absolute configuration .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina models binding to sodium channels (e.g., homology models based on pyrethroid targets) . Key interactions include hydrogen bonding between the carbonyl oxygen and channel residues (e.g., Leu1015).
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, revealing conformational flexibility in the cyclopropane ring .

Basic: How does this compound compare structurally and functionally to related cyclopropane derivatives?

Answer:

  • Structural analogs : Bifenthrin (a pyrethroid) shares the (1R,3S) cyclopropane core but substitutes the chloroacetyl group with a trifluoropropenyl chain, altering toxicity profiles .
  • Functional differences : The chloroacetyl group may confer alkylating activity, unlike pyrethroids’ sodium channel modulation. Comparative LC50_{50} assays in insect models highlight distinct modes of action .

Advanced: What challenges arise in detecting trace impurities during synthesis?

Answer:

  • Byproduct identification : GC-MS detects cyclopropane ring-opened products (e.g., allylic chlorides) at ppm levels .
  • NMR limit of detection (LOD) : Dynamic nuclear polarization (DNP-NMR) enhances sensitivity for low-abundance diastereomers .
  • Regulatory compliance : ICH guidelines require impurity profiling via orthogonal methods (HPLC-UV, MS) to ensure ≤0.1% impurity thresholds .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation.
  • Solvent choice : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis of the chloroacetyl group .
  • Stability monitoring : Periodic 1^1H NMR checks (e.g., δ 2.1 ppm for cyclopropane CH3_3 groups) detect decomposition over time .

Advanced: How do stereochemical inversions impact pharmacological outcomes?

Answer:

  • Enantiomer-specific toxicity : The (1S,3R) enantiomer may exhibit antagonistic effects, as seen in pyrethroids like alpha-cypermethrin, where racemic mixtures reduce efficacy .
  • Metabolic studies : Chiral LC-MS/MS tracks enantiomer-specific metabolism in liver microsomes, revealing CYP450 isoform preferences (e.g., CYP3A4 for (1R,3S)) .

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